An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction
3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 3-Bromo-5-chloro-7-azaindole, is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its rigid bicyclic core, composed of fused pyrrole and pyridine rings, serves as a versatile scaffold for the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics. A thorough understanding of its physical properties is a critical prerequisite for its effective use in synthesis, formulation, and quality control.
This guide provides a comprehensive overview of the known physical characteristics of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine. Recognizing that this compound is primarily a synthetic intermediate, publicly available data on its physical properties is limited. Therefore, this document balances a summary of established data with detailed, field-proven experimental protocols to enable researchers to perform robust in-house characterization. The methodologies described herein are designed to ensure scientific rigor and generate reliable, reproducible data essential for drug development and chemical research.
Section 1: Core Physicochemical Properties
The fundamental identity of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is established by its chemical formula, molecular weight, and CAS registry number. These core identifiers are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₄BrClN₂ | [1][2] |
| Molecular Weight | 231.48 g/mol | [1][2] |
| CAS Number | 866546-09-0 | [1][2] |
| Appearance | Solid | [2] |
| Synonyms | 3-Bromo-5-chloro-7-azaindole | [1] |
Note: As of the date of this publication, specific experimental data for properties such as melting point, boiling point, and pKa are not consistently reported in publicly accessible literature. The protocols in Section 3 are provided to guide the experimental determination of these values.
Caption: Chemical structure of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine.
Section 2: Spectroscopic and Spectrometric Data
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical substance. While experimental spectra for this specific compound are not widely published, this section provides predicted mass spectrometry data and outlines the expected characteristics in NMR and IR spectra.
Mass Spectrometry (Predicted)
The following table summarizes predicted mass-to-charge ratios (m/z) for various adducts of the molecule. This data is useful for identity confirmation via mass spectrometry.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 230.93192 |
| [M+Na]⁺ | 252.91386 |
| [M-H]⁻ | 228.91736 |
| [M+K]⁺ | 268.88780 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings, as well as a signal for the N-H proton. The chemical shifts and coupling constants will be characteristic of the 7-azaindole scaffold, influenced by the electron-withdrawing effects of the bromine and chlorine substituents.
-
¹³C NMR: The spectrum should display seven unique carbon signals corresponding to the bicyclic core. The carbons directly bonded to the halogens and nitrogen atoms will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum is expected to show characteristic absorption bands for:
-
N-H stretch: A moderate to sharp band in the region of 3200-3400 cm⁻¹.
-
C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region, typical of aromatic and heteroaromatic rings.
-
C-H stretch (aromatic): Bands typically appearing above 3000 cm⁻¹.
-
C-Cl and C-Br stretches: These appear in the fingerprint region below 1000 cm⁻¹ and can be difficult to assign definitively.
Section 3: Experimental Protocols for Physical Property Determination
The following protocols describe standard, reliable methods for determining the key physical properties of a solid compound like 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine.
Caption: Logical workflow for the physical characterization of a new compound batch.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a robust indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.[4] This protocol uses a standard digital melting point apparatus.
Methodology:
-
Sample Preparation: a. Ensure the compound is a finely ground, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.[5] b. Tap the open end of a capillary melting point tube into the powder to collect a small amount of the sample. c. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed sample height should be 1-2 mm.[4][6]
-
Initial (Rapid) Determination: a. Place the capillary tube into the heating block of the apparatus. b. Set a rapid heating rate (e.g., 10-20°C/minute) to quickly determine an approximate melting range.[5] This conserves time and establishes the range for a more precise measurement.
-
Precise Determination: a. Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step. b. Insert a new sample tube. c. Set the plateau temperature to approximately 10°C below the expected melting point. d. Once the plateau temperature is reached, set a slow heating rate (1-2°C/minute).[6] A slow ramp rate is critical for thermal equilibrium, ensuring an accurate reading. e. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). f. The melting range is reported as T₁ - T₂. g. Repeat the measurement at least twice for consistency.
Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is considered the gold standard for determining equilibrium solubility.[7] It ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility under specific conditions (solvent, temperature). This is critical for designing reaction conditions, purification methods, and formulation studies.
Methodology:
-
Preparation: a. To a series of labeled glass vials, add an excess amount of 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (e.g., 10 mg). The key is to ensure solid remains undissolved at the end of the experiment. b. Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., DMSO, DMF, Methanol, Acetonitrile, Water, Dichloromethane) to each vial.
-
Equilibration: a. Seal the vials tightly. b. Place the vials in an overhead shaker or orbital shaker set to a constant temperature (e.g., 25°C). c. Agitate the samples for a set period (typically 24 to 72 hours) to allow the system to reach equilibrium.[8][9]
-
Sample Processing: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw a sample from the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solid particles. This step is crucial to avoid artificially high results.[9]
-
Analysis: a. Accurately dilute the filtered supernatant with a suitable mobile phase for analysis. b. Quantify the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. c. The solubility is reported in units such as mg/mL or µg/mL.
Spectroscopic Sample Preparation
Rationale: Proper sample preparation is paramount for acquiring high-quality, high-resolution spectra free from artifacts. The goal is to create a homogeneous, particle-free solution or sample matrix.[10][11]
Methodology for NMR Spectroscopy:
-
Solvent Selection: Choose a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is sufficiently soluble. Deuterated solvents are essential to avoid large solvent signals in ¹H NMR and to provide the deuterium signal for the instrument's lock system.[12]
-
Concentration: a. For ¹H NMR , dissolve 1-5 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[10] b. For ¹³C NMR , a higher concentration of 5-30 mg is typically required due to the lower natural abundance of the ¹³C isotope.[10]
-
Preparation: a. Weigh the sample into a clean, dry vial. b. Add the deuterated solvent and gently agitate until the solid is fully dissolved. c. To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[11][13] d. Cap the NMR tube and ensure the final solution height is approximately 4-5 cm.[12]
Methodology for FTIR Spectroscopy (Thin Solid Film):
-
Preparation: a. Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride) in a small vial.[14] b. Place a single drop of this solution onto the surface of a clean, dry KBr or NaCl salt plate. c. Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[14]
-
Analysis: a. Place the salt plate in the sample holder of the FTIR spectrometer. b. Acquire the spectrum. If the peaks are too intense (total absorbance), clean the plate and remake the film using a more dilute solution. If peaks are too weak, add another drop of the solution to the plate and re-evaporate.[14]
Methodology for Mass Spectrometry (Electrospray Ionization - ESI):
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[15]
-
Working Solution: a. Take a small aliquot (e.g., 100 µL) of the stock solution and dilute it with 1 mL of methanol, acetonitrile, water, or a combination thereof. The final concentration should be in the low µg/mL range.[15] b. Overly concentrated samples can cause signal suppression and contaminate the instrument.[15]
-
Final Preparation: a. Ensure the final solution is free of any precipitate. If necessary, filter the solution. b. Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap and septum.[15]
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